

Alitame chemical structure and properties

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Compound of Interest

Compound Name: Alitame

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Alitame: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alitame is a high-potency dipeptide sweetener, approximately 2000 times sweeter than sucrose.[1] Developed by Pfizer in the early 1980s, it is known chemically as L- α -Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide.[2] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of **alitame**. It also delves into its interaction with sweet taste receptors and its metabolic fate. Detailed experimental protocols and visual diagrams are included to facilitate a comprehensive understanding for researchers and professionals in related fields.

Chemical Structure and Nomenclature

Alitame is a dipeptide composed of L-aspartic acid and D-alanine, with a C-terminal amide linkage to a novel amine, 2,2,4,4-tetramethylthietanylamine.[3]

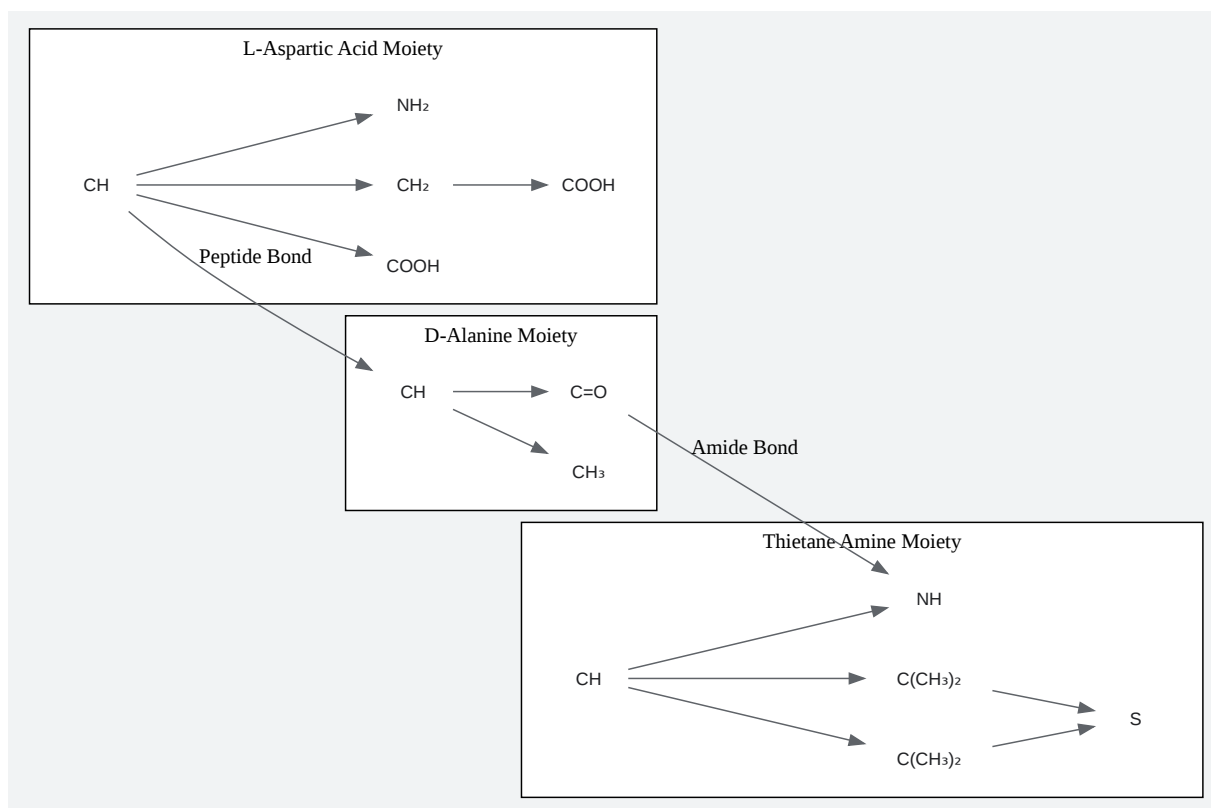
IUPAC Name: (3S)-3-amino-4-[[[(1R)-1-methyl-2-oxo-2-[(2,2,4,4-tetramethyl-3-thietanyl)amino]ethyl]amino]-4-oxobutanoic acid].[2]

Molecular Formula:

- Anhydrous: C₁₄H₂₅N₃O₄S[2]

- Hydrate: $C_{14}H_{25}N_3O_4S \cdot 2.5 H_2O$

Chemical Structure:



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Caption: Chemical structure of **Alitame**.

Physicochemical Properties

Alitame is a white, crystalline, odorless, and non-hygroscopic powder.[3] It possesses a clean, sweet taste similar to sucrose without any significant aftertaste.[3]

Table 1: Physicochemical Properties of **Alitame**

Property	Value	References
Molecular Weight	331.43 g/mol (anhydrous)	[2]
376.5 g/mol (hydrate)		
Melting Point	136-147 °C	[3]
Sweetness Potency	~2000 times sweeter than sucrose	[1]
~10 times sweeter than aspartame	[1]	
Solubility (at 25°C)	Water: 13.1% (w/v) at isoelectric pH (5.6)	
Methanol: 41.9% (w/v)		
Ethanol: 61.0% (w/v)		
Propylene Glycol: 53.7% (w/v)		
Chloroform: 0.02% (w/v)		
n-Heptane: 0.001% (w/v)		
Optical Activity	$[\alpha]^{25}_D$: +40° to +50° (c=1 in water)	
Isoelectric Point (pI)	5.6	

Stability

Alitame exhibits greater stability than aspartame, particularly under neutral and acidic conditions and at elevated temperatures. Its half-life under hot or acidic conditions is approximately twice that of aspartame.[\[2\]](#)

Table 2: Stability of **Alitame**

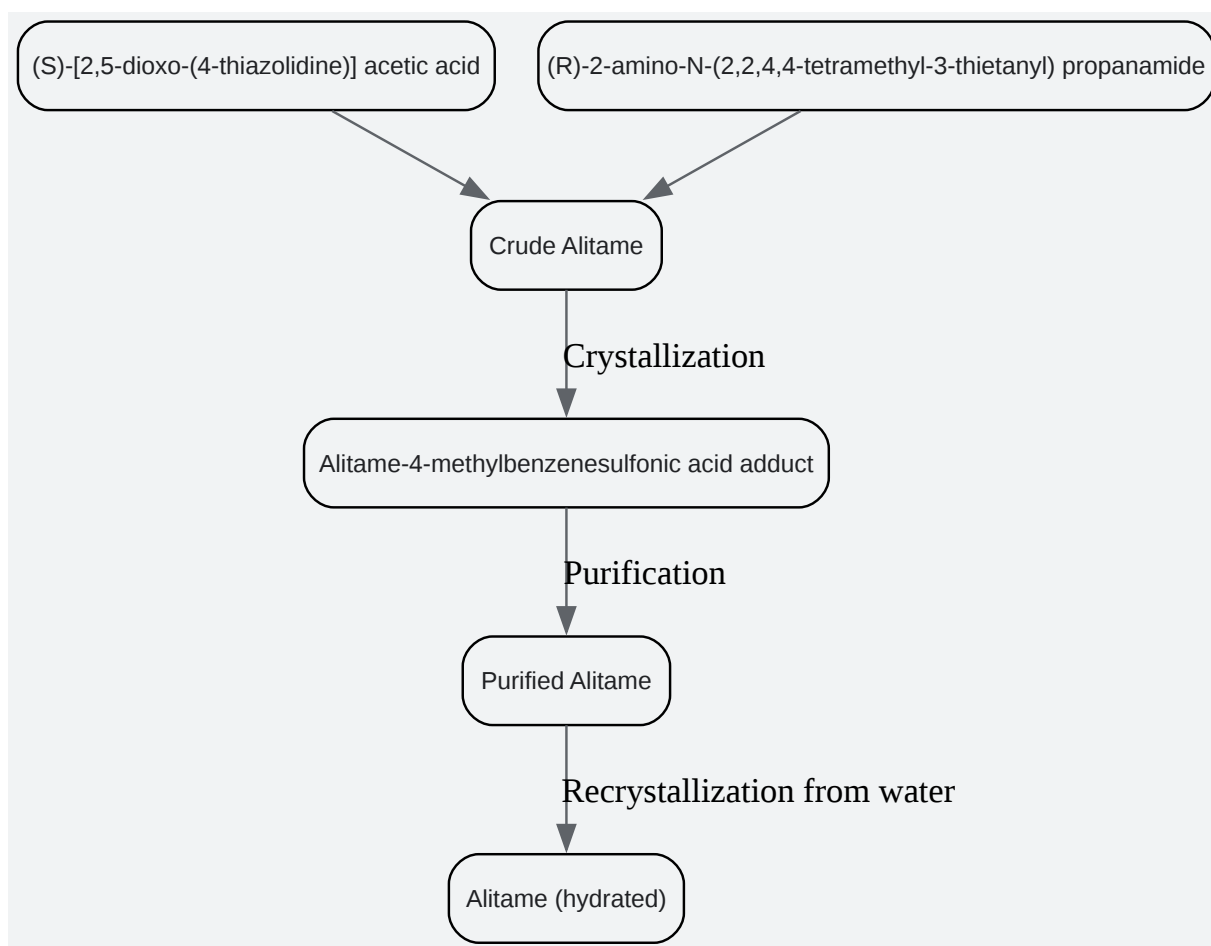
Condition	Stability
pH 2-8	Stable
Neutral pH (6-8) at room temperature	Stable for many years
Acidic conditions (pH 2-3) at room temperature	Long half-life
Dry, room temperature	Stable
Elevated temperatures	Undergoes degradation
Solution at low pH	Undergoes degradation

Experimental Protocols

Synthesis of Alitame

A common synthetic route for **alitame** involves a multi-step process:

- **Intermediate Synthesis:** The synthesis begins with the preparation of two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide.[\[3\]](#)
- **Coupling Reaction:** These two intermediates are then reacted together.[\[3\]](#)
- **Purification:** The crude product is isolated and purified through the crystallization of an **alitame**-4-methylbenzenesulfonic acid adduct.[\[3\]](#)
- **Final Product:** Further purification steps are carried out, followed by recrystallization from water to yield the final hydrated **alitame** product.[\[3\]](#)



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Caption: General synthesis workflow for **Alitame**.

Purification by Crystallization

Protocol:

- Dissolve the impure **alitame** sample in a minimal amount of hot water.
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.

- Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.
- Dry the purified crystals in a desiccator under vacuum.

Determination of Melting Point

Protocol:

- Finely powder a small amount of the dry **alitame** sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.^[4]
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.^[4]

Determination of Solubility

Protocol (Shake-Flask Method):

- Add an excess amount of **alitame** to a known volume of the solvent (e.g., water) in a sealed flask.
- Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow any undissolved solid to settle.
- Carefully withdraw a sample of the supernatant.
- Analyze the concentration of **alitame** in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

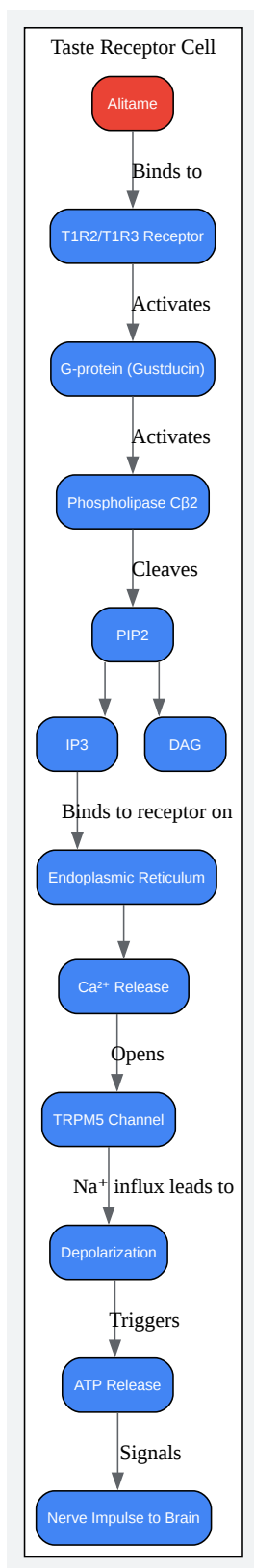
Analysis by High-Performance Liquid Chromatography (HPLC)

Protocol for Determination in Food Matrix:

- Sample Preparation:
 - For liquid samples (e.g., beverages), dilute with water and filter through a 0.45 μm syringe filter.
 - For solid samples, homogenize the sample, extract with a suitable solvent (e.g., water or a buffer solution), centrifuge, and filter the supernatant.[\[5\]](#)
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[\[6\]](#)
 - Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~4.0).[\[7\]](#) A typical gradient might start with a lower concentration of acetonitrile and increase over the run.
 - Flow Rate: 1.0 mL/min.[\[6\]](#)
 - Detection: UV detector at 210 nm.[\[7\]](#)
 - Injection Volume: 20 μL .[\[6\]](#)
- Quantification: Prepare a calibration curve using standard solutions of **alitame**. The concentration of **alitame** in the sample is determined by comparing its peak area to the calibration curve.

Sweet Taste Signaling Pathway

The sweet taste of **alitame** is mediated by the T1R2/T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells in the taste buds.



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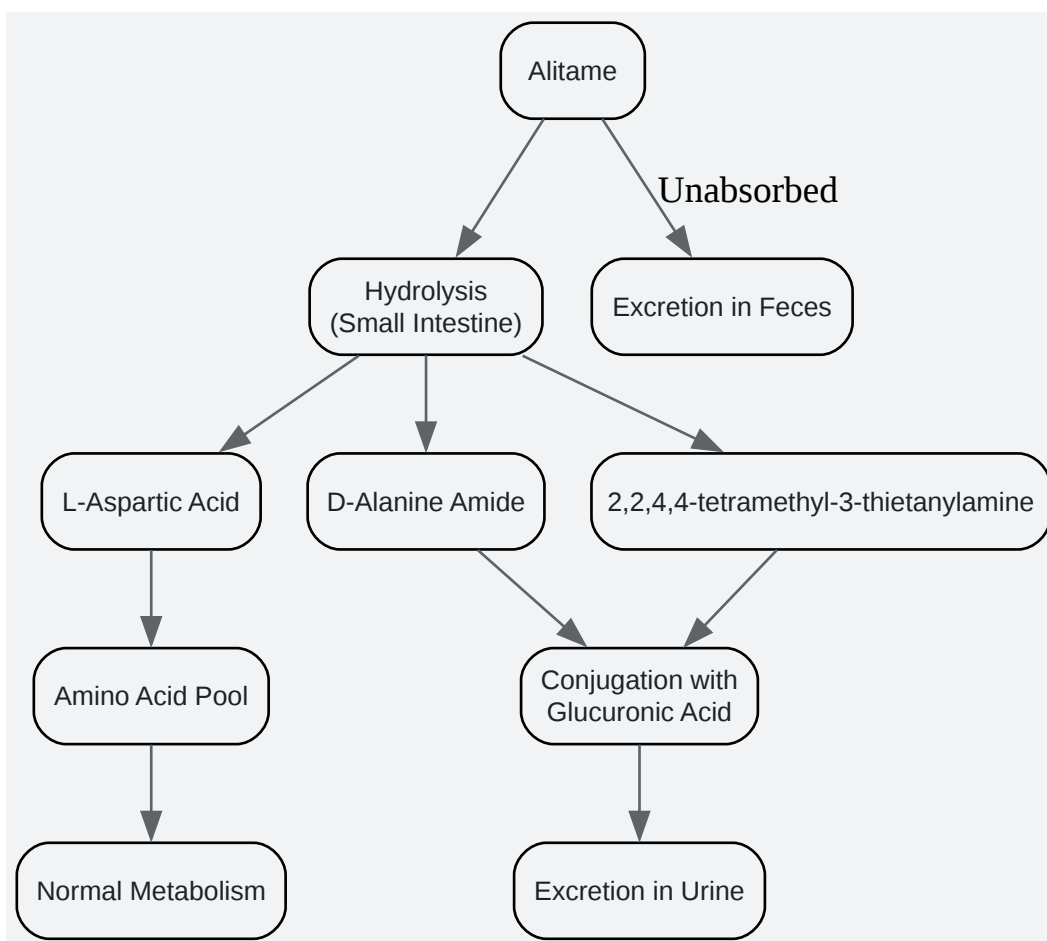
Caption: **Alitame** Sweet Taste Signaling Pathway.

The binding of **alitame** to the T1R2/T1R3 receptor activates a G-protein called gustducin. This initiates a signaling cascade involving the activation of phospholipase C β 2 (PLC β 2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺).[8] The increase in intracellular Ca²⁺ opens the TRPM5 ion channel, leading to an influx of sodium ions and depolarization of the taste receptor cell.[9] This depolarization triggers the release of ATP, which acts as a neurotransmitter, sending a signal to the brain that is perceived as a sweet taste.[9]

Metabolism and Degradation

Following oral ingestion, a portion of **alitame** is not absorbed and is excreted in the feces. The absorbed portion is hydrolyzed in the small intestine into its constituent components: L-aspartic acid, D-alanine, and 2,2,4,4-tetramethyl-3-thietanylamine.

- L-Aspartic Acid: Enters the body's amino acid pool and is metabolized through normal pathways.
- D-Alanine and 2,2,4,4-tetramethyl-3-thietanylamine: These are further metabolized before excretion. In humans, the alanine amide fragment is partially conjugated with glucuronic acid.[10]



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Caption: Metabolic Pathway of **Alitame**.

The primary degradation pathway of **alitame** in aqueous solutions involves the hydrolysis of the amide bond, leading to the formation of aspartic acid and the corresponding alanine amide derivative. Under more severe conditions, further degradation can occur.

Conclusion

Alitame is a potent and stable dipeptide sweetener with a favorable taste profile. Its chemical and physical properties, particularly its high sweetness and enhanced stability compared to first-generation dipeptide sweeteners, make it a valuable tool for the food and pharmaceutical industries. A thorough understanding of its synthesis, analytical methodologies, and biological interactions is crucial for its effective and safe application. This guide provides a comprehensive technical overview to support further research and development in the field of sweeteners and related areas.

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References

- 1. researchgate.net [researchgate.net]
- 2. Alitame - Wikipedia [en.wikipedia.org]
- 3. ALITAME - Ataman Kimya [atamanchemicals.com]
- 4. userweb.ucl.ac.uk [userweb.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. itjfs.com [itjfs.com]
- 7. [Simultaneous determination of neotame, alitame and aspartame in foods by HPLC]. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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